(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
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Overview
Description
The compound contains several functional groups including an isoxazole ring, a fluorophenyl group, a piperidine ring, a carboxylate ester, and a sulfonyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoxazole ring and the fluorophenyl group would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a cyclic amine into the structure. The carboxylate ester and the sulfonyl group would likely have significant effects on the polarity and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester could be hydrolyzed to form a carboxylic acid and an alcohol, while the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring and the fluorophenyl group would likely make the compound relatively stable and resistant to degradation. The carboxylate ester and the sulfonyl group could enhance the solubility of the compound in polar solvents .Scientific Research Applications
Synthesis and Spectral Analysis
- Synthesis Techniques : The compound has been involved in studies focused on the synthesis of novel organic compounds with potential biological activities. For instance, derivatives of 1,3,4-oxadiazole bearing compounds, including those related to the chemical structure of interest, have been synthesized and analyzed for their spectral properties. These compounds have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Evaluation and Activity
Anticancer Potential : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Certain derivatives displayed low IC50 values, indicating their potential as potent anticancer agents compared to doxorubicin used as a reference (Rehman et al., 2018).
Antimycobacterial Activity : Spiro-piperidin-4-ones, including compounds with similar structural motifs, have been synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, showing promising results. This underscores the compound's potential application in the development of new antimycobacterial drugs (Kumar et al., 2008).
Enzyme Inhibition : Studies involving the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have shown enzyme inhibitory activity, particularly against butyrylcholinesterase (BChE), highlighting their potential therapeutic applications (Khalid et al., 2016).
Molecular Conformation and Drug Design
- Drug Design : The compound and its derivatives are being explored in the context of drug design, particularly as ligands for receptors or enzymes, indicating their relevance in the development of therapeutic agents targeting various diseases (Sagar et al., 2017).
Future Directions
The study of compounds with complex structures and multiple functional groups is a vibrant area of research in medicinal chemistry. Future work could involve synthesizing derivatives of this compound and testing them for biological activity. This could lead to the discovery of new drugs with improved efficacy and safety profiles .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-26(22,23)20-8-6-12(7-9-20)17(21)24-11-13-10-16(25-19-13)14-4-2-3-5-15(14)18/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYQEOBDDTDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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